molecular formula C13H11NO4S B6393311 2-(4-Methylsulfonylphenyl)nicotinic acid CAS No. 1258615-81-4

2-(4-Methylsulfonylphenyl)nicotinic acid

Cat. No.: B6393311
CAS No.: 1258615-81-4
M. Wt: 277.30 g/mol
InChI Key: FTHANBAYPBYISN-UHFFFAOYSA-N
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Description

2-(4-Methylsulfonylphenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It is characterized by the presence of a methylsulfonyl group attached to the phenyl ring, which is further connected to the nicotinic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylsulfonylphenyl)nicotinic acid typically involves the introduction of the methylsulfonyl group to the phenyl ring followed by its attachment to the nicotinic acid core. One common method involves the reaction of 4-methylsulfonylphenylboronic acid with nicotinic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylsulfonylphenyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and various substituted phenyl derivatives .

Scientific Research Applications

2-(4-Methylsulfonylphenyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methylsulfonylphenyl)nicotinic acid involves its interaction with specific molecular targets. For instance, as a cyclooxygenase-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This inhibition reduces inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylsulfonylphenyl)nicotinic acid is unique due to its combination of the methylsulfonylphenyl group with the nicotinic acid core. This structure imparts specific chemical properties, such as enhanced solubility and stability, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c1-19(17,18)10-6-4-9(5-7-10)12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHANBAYPBYISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688186
Record name 2-[4-(Methanesulfonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258615-81-4
Record name 2-[4-(Methanesulfonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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